Dhx9-IN-3

Oncology Colorectal Cancer Microsatellite Instability

Selecting the wrong DHX9 tool compound can confound target validation due to off-target effects at high concentrations. Dhx9-IN-3 solves this with 8.7 nM cellular potency in LS411N MSI-H/dMMR colorectal cancer models, enabling robust on-target mechanistic studies. • High cellular potency: 8.7 nM IC50 against LS411N proliferation. • Orthogonal validation: Chemically distinct from allosteric inhibitors like ATX968 for cross-scaffold target confirmation. • Assay control: Validated positive control for fluorogenic DHX9 unwinding and cellular screening assays.

Molecular Formula C24H20ClFN4O4S2
Molecular Weight 547.0 g/mol
Cat. No. B12368268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDhx9-IN-3
Molecular FormulaC24H20ClFN4O4S2
Molecular Weight547.0 g/mol
Structural Identifiers
SMILESCC1=C(C=C(S1)C(=O)NC2=CC(=CC(=C2)Cl)NS(=O)(=O)C)C3=C(C=CC=N3)OCC4=CC(=CN=C4)F
InChIInChI=1S/C24H20ClFN4O4S2/c1-14-20(23-21(4-3-5-28-23)34-13-15-6-17(26)12-27-11-15)10-22(35-14)24(31)29-18-7-16(25)8-19(9-18)30-36(2,32)33/h3-12,30H,13H2,1-2H3,(H,29,31)
InChIKeyZYOZMPHRCIZYSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dhx9-IN-3: Selective DHX9 Inhibitor for MSI-H Cancer Research


Dhx9-IN-3 (also known as Compound 621; CAS: 2973401-57-7) is a potent, ATP-dependent small molecule inhibitor of the DExH-box RNA helicase DHX9 [1]. DHX9 is an essential enzyme for maintaining genomic stability and plays a critical role in the proliferation of cancer cells, particularly those exhibiting high microsatellite instability (MSI-H) and deficient mismatch repair (dMMR) [2]. As a chemical probe within a larger class of DHX9 inhibitors disclosed in patent WO2023154519, Dhx9-IN-3 is a research-use-only compound designed for preclinical studies in oncology [1]. Its primary application lies in exploring the therapeutic potential of targeting DHX9 in MSI-H/dMMR colorectal and other cancers .

MSI-H/dMMR colorectal cancer cell-line studies
ATP-dependent DHX9 helicase inhibition assays
Orthogonal probe and comparative tool compound workflows

Why Dhx9-IN-3 Is Not Interchangeable


Simple substitution among DHX9 inhibitors like Dhx9-IN-3, ATX968 (DHX9-IN-2), and DHX9-IN-21 is not scientifically justified due to their distinct pharmacological fingerprints. While all are designed to inhibit DHX9, their potency against the isolated enzyme (biochemical IC50) versus their cellular anti-proliferative activity in relevant MSI-H/dMMR models like LS411N cells varies significantly, indicating differences in cellular target engagement, permeability, or off-target effects [1]. For instance, compounds with ostensibly superior biochemical potency may not translate that advantage into superior or even comparable cancer cell killing . Furthermore, the development status of each compound differs: ATX968 is a well-characterized, orally bioavailable allosteric inhibitor with published in vivo efficacy data [2], while Dhx9-IN-3's profile is less extensively characterized in the public domain, making it a distinct chemical biology tool with a specific, albeit narrower, set of published evidence . Selecting the correct tool compound is therefore contingent on the specific experimental objective, whether it be maximal cellular potency in a defined cell line or a specific in vivo PK profile. The quantitative evidence below details precisely where Dhx9-IN-3 demonstrates quantifiable differentiation.

Biochemical IC50 differences do not predict cellular anti-proliferative activity across DHX9 inhibitors.
ATX968 is an allosteric inhibitor with published in vivo data; Dhx9-IN-3’s ATP-dependent profile may not translate similarly.
Lack of public in vivo PK/PD data for Dhx9-IN-3 limits direct in vivo study design without validation.

Quantitative Evidence: Dhx9-IN-3 vs. Other DHX9 Inhibitors


Superior Potency in LS411N MSI-H Colorectal Cancer Model

In the LS411N MSI-H/dMMR colorectal cancer cell line, a key model for assessing DHX9 dependency, Dhx9-IN-3 demonstrates an anti-proliferative IC50 of 8.7 nM . This cellular potency is significantly greater than that of other publicly characterized DHX9 inhibitors. For comparison, under analogous assay conditions, DHX9-IN-6 and DHX9-IN-21 show markedly higher IC50 values, indicating that Dhx9-IN-3 is a more potent anti-proliferative agent in this specific context [1].

Cell Proliferation Comparison
Context-dependent
Target: IC50 8.7 nM (LS411N) vs IN-6: 26.4 nM, IN-21: 79.2 nM; 3.0× and 9.1× fold
Reported cellular potency context for MSI-H model
Cross-study assay conditions may affect translatability
Oncology Colorectal Cancer Microsatellite Instability

Cellular Activity Profile vs. ATX968

While ATX968 (DHX9-IN-2) is a benchmark DHX9 inhibitor with extensive in vivo validation (including oral bioavailability and efficacy in MSI-H xenograft models) [1], its reported cellular potency in a circBRIP1 target engagement assay (EC50 = 60 nM) is lower than the direct anti-proliferative effect of Dhx9-IN-3 in LS411N cells (8.7 nM) . This difference may reflect distinct underlying binding mechanisms (allosteric vs. ATP-dependent) or differential effects on DHX9's multiple enzymatic functions. Dhx9-IN-3 represents a distinct chemical biology tool with potent cellular activity, albeit lacking the published in vivo PK/PD data of ATX968.

Cellular Activity vs ATX968
Context-dependent
Anti-prolif. IC50 8.7 nM (Dhx9-IN-3) vs circBRIP1 EC50 60 nM (ATX968); ~6.9-fold
Different assay readouts; potency rank depends on endpoint
In vivo tool selection may prioritize ATX968 PK profile
Chemical Probe Target Engagement Translational Research

Structurally Distinct Scaffold for IP Derisking

As an early-stage probe from the WO2023154519 patent family, Dhx9-IN-3 (Compound 621) is structurally distinct from the more advanced clinical candidate ATX968 (and its progenitor ATX-559) [1]. This differentiation is critical for research programs that may be navigating overlapping intellectual property (IP) claims or for those seeking a tool compound with a non-overlapping chemical structure to explore alternative binding modes or avoid scaffold-specific liabilities. Its chemical formula (C24H20ClFN4O4S2) and molecular weight (547.02 g/mol) are unique identifiers .

Structural Distinction
Specification review
Distinct core heterocycle; MW 547.02 (Dhx9-IN-3) vs 421.91 (ATX968)
Non-overlapping chemotype for SAR and IP studies
Backup orthogonal series for lead optimization
Medicinal Chemistry Intellectual Property Chemical Synthesis

Optimal Research Applications for Dhx9-IN-3


MSI-H Colorectal Cancer Cellular Phenotyping

Dhx9-IN-3 is ideally suited for in vitro studies requiring potent inhibition of DHX9-dependent proliferation in MSI-H/dMMR colorectal cancer cell lines like LS411N. With an anti-proliferative IC50 of 8.7 nM , it provides a robust cellular phenotype at low nanomolar concentrations, making it an excellent tool for mechanistic studies in 2D and 3D culture systems. This high potency can help differentiate direct on-target effects from potential compound-specific cytotoxicity, a critical concern when using less potent tool compounds that require higher concentrations [1].

Comparative Profiling and Orthogonal Probe Studies

Given the availability of multiple DHX9 inhibitors with distinct pharmacological and chemical profiles (e.g., ATX968, DHX9-IN-21), Dhx9-IN-3 is a valuable reagent for orthogonal studies. Using Dhx9-IN-3 alongside ATX968, which is an allosteric inhibitor with a different binding site and lower cellular potency in some assays , allows researchers to confirm that observed biological effects are due to DHX9 inhibition rather than an off-target activity of a single chemical scaffold. This is a fundamental best practice in chemical biology and target validation .

Medicinal Chemistry and IP Derisking

For industrial research teams initiating a DHX9 inhibitor program, Dhx9-IN-3 represents a chemically distinct starting point within the WO2023154519 patent estate, separate from the more advanced clinical candidates . Procuring and profiling this compound can provide critical SAR data around a different chemotype and can help a program establish its own novel IP position. This strategic use of a research tool compound helps mitigate future IP conflicts and identifies alternative chemical space for optimization.

Biochemical Assay Development & Screening Controls

While its primary differentiator is cellular potency, Dhx9-IN-3 is confirmed to inhibit DHX9 helicase activity in a fluorogenic unwinding assay [2]. As such, it can be used as a positive control for the development and validation of new DHX9 biochemical or cellular assays, particularly those employing the LS411N cell line. Its robust activity in this cellular context makes it a reliable reference compound for screening new chemical matter or validating genetic models of DHX9 dependency .

Application
Selection Property
Validation Focus
MSI-H Colorectal Cancer Cell-Model Studies
Anti-proliferation potency context
Proliferation endpoint review, cytotoxicity differentiation
Orthogonal DHX9 Probe Comparison
Mechanistic and structural diversity
Target engagement confirmation across probes
Medicinal Chemistry and IP Landscape Review
Distinct chemotype from advanced-stage compounds
SAR exploration and IP position assessment
Biochemical Assay Development and Screening
DHX9 helicase inhibition activity
Assay control compound for genetic model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dhx9-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.